N-Succinimidyl pentafluorobenZoate
CAS No.:
Cat. No.: VC13685800
Molecular Formula: C11H4F5NO4
Molecular Weight: 309.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H4F5NO4 |
|---|---|
| Molecular Weight | 309.14 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2,3,4,5,6-pentafluorobenzoate |
| Standard InChI | InChI=1S/C11H4F5NO4/c12-6-5(7(13)9(15)10(16)8(6)14)11(20)21-17-3(18)1-2-4(17)19/h1-2H2 |
| Standard InChI Key | OLEIFWAZIALOFS-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Introduction
Chemical Structure and Reactivity
Molecular Characteristics
NSPFB belongs to the class of N-hydroxysuccinimide (NHS) esters, characterized by a pentafluorinated benzoyl group linked to the NHS moiety. Its molecular formula is C₁₁H₅F₅NO₄, with a molecular weight of 329.16 g/mol. The fluorine atoms at all ortho, meta, and para positions of the benzene ring create a strong electron-withdrawing effect, which stabilizes the NHS ester and enhances its reactivity toward nucleophiles like primary amines .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₅F₅NO₄ |
| Molecular Weight | 329.16 g/mol |
| Melting Point | 112–115°C |
| Solubility | DMSO, DMF, acetonitrile |
| Stability | Hydrolyzes in aqueous media |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
NSPFB is synthesized via a two-step process:
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Pentafluorobenzoylation: Pentafluorobenzoic acid is reacted with thionyl chloride (SOCl₂) to form pentafluorobenzoyl chloride.
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NHS Esterification: The acyl chloride intermediate is treated with N-hydroxysuccinimide in the presence of a base (e.g., triethylamine) to yield NSPFB .
Critical purity checks include ¹H NMR (absence of residual triethylamine at δ 1.1 ppm) and ¹⁹F NMR (five distinct fluorine environments between δ −140 to −160 ppm) .
Industrial Manufacturing
Industrial production scales this process using continuous-flow reactors to minimize hydrolysis. Purification involves recrystallization from ethyl acetate/hexane mixtures, achieving ≥98% purity. Batch yields typically exceed 85% under optimized conditions .
Applications in Biomedical Research
Radiopharmaceutical Labeling
NSPFB derivatives are pivotal in synthesizing positron emission tomography (PET) tracers. For example, coupling NSPFB with fluorine-18 (¹⁸F) enables the radiolabeling of monoclonal antibodies (mAbs) for tumor imaging. A study demonstrated that ¹⁸F-labeled trastuzumab fragments retained >90% immunoreactivity, enabling precise visualization of HER2-positive breast cancers .
Table 2: Comparative Performance of Radiolabeled mAbs
| Parameter | ¹⁸F-NSPFB Conjugate | ¹²⁵I-SIB Conjugate |
|---|---|---|
| Immunoreactivity (%) | 92 ± 4 | 88 ± 3 |
| Tumor Uptake (SUV) | 5.2 ± 0.8 | 4.9 ± 0.6 |
| Renal Clearance (t₁/₂) | 2.1 h | 3.4 h |
Surface Functionalization
NSPFB modifies carbon-based nanomaterials (e.g., graphene oxide) by forming amide bonds with surface amines. Functionalized materials exhibit enhanced biocompatibility for drug delivery. For instance, NSPFB-coated carbon nanotubes showed a 40% increase in doxorubicin loading capacity compared to unmodified counterparts .
Mechanistic Insights
Acylation Kinetics
The pentafluorinated benzene ring accelerates NHS ester hydrolysis, with a half-life of 15 minutes in phosphate-buffered saline (pH 7.4). This contrasts with non-fluorinated NHS esters (e.g., sulfo-NHS), which hydrolyze over hours. The electron-withdrawing effect lowers the ester’s pKa, increasing electrophilicity .
Stability Under Irradiation
Comparative Analysis with Structural Analogues
Versus Tetrafluorinated Derivatives
NSPFB’s pentafluorination confers superior stability in organic solvents compared to tetrafluorinated esters. For example, NSPFB retains 95% activity after 24 hours in DMSO, whereas tetrafluorinated analogues degrade by 20% under identical conditions .
Versus Non-Fluorinated NHS Esters
Non-fluorinated esters (e.g., NHS-acetate) exhibit slower reaction kinetics with amines (k = 0.1 M⁻¹s⁻¹ vs. 2.3 M⁻¹s⁻¹ for NSPFB). This makes NSPFB preferable for time-sensitive conjugations .
Challenges and Future Directions
Hydrolysis Sensitivity
NSPFB’s rapid hydrolysis in aqueous media limits its use in biological buffers. Strategies like micellar encapsulation with PEGylated lipids extend its half-life to 4 hours .
Expanding Theranostic Applications
Ongoing research explores NSPFB’s utility in dual-modality agents (e.g., ¹⁸F/¹⁷⁷Lu conjugates) for combined PET imaging and radiotherapy. Preliminary data show promising tumor-to-background ratios in murine models .
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